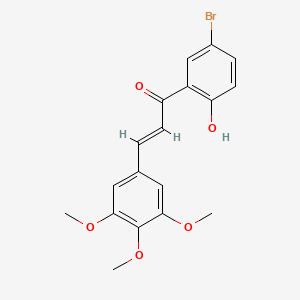

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. The presence of bromine, hydroxyl, and methoxy groups in its structure imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding saturated ketone.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been studied for its cytotoxic effects on various cancer cell lines.

Anticancer Activity

Research indicates that chalcone derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance:

- Cell Cycle Arrest : Studies have shown that certain chalcones can block the G2/M phase in human leukemia cell lines such as NB4 and K562, as well as induce G0/G1 phase arrest in T-cell leukemia and lung cancer cell lines . The compound's structural features contribute to its ability to inhibit cancer cell proliferation.

- Induction of Apoptosis : The compound has been associated with the activation of apoptotic pathways in cancer cells. For example, it has been reported to induce the expression of caspase-3 in K562 cells, a marker of apoptosis .

Antimicrobial Properties

Chalcones have also demonstrated antimicrobial activity. The presence of bromine and hydroxyl groups in the structure may enhance its interaction with microbial targets, leading to inhibition of growth in various bacterial strains.

Materials Science

The unique structural characteristics of this compound make it a candidate for applications in materials science, particularly in the development of non-linear optical materials.

Non-linear Optical Properties

Chalcone derivatives are known for their non-linear optical (NLO) properties due to their conjugated systems. The specific compound has been investigated for its potential use in photonic devices:

- Third-order NLO Properties : Studies have shown that chalcone derivatives exhibit significant third-order NLO properties when subjected to picosecond laser pulses. This makes them suitable for applications in optical switching and signal processing technologies .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Kello et al. (2021) | Induced G2/M arrest in leukemia cell lines | Cancer therapy research |

| Novilla et al. (2017) | Induced caspase-3 expression in K562 cells | Targeting apoptosis in cancer treatment |

| Research on NLO properties | Demonstrated significant third-order NLO effects | Development of photonic materials |

Wirkmechanismus

The mechanism of action of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

(2E)-1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which can influence its chemical properties and applications.

(2E)-1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains fewer methoxy groups, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both bromine and multiple methoxy groups in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.24 g/mol. The structure features a bromo-substituted hydroxyphenyl moiety and a trimethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17BrO5 |

| Molecular Weight | 373.24 g/mol |

| InChI | InChI=1S/C18H17BrO5 |

| LogP | 3.12 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The synthetic pathway often utilizes brominated and methoxylated phenolic compounds to achieve the desired functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

- IC50 Values : Reported IC50 values range from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Tested Against : Various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : Exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this chalcone derivative demonstrates notable antioxidant activity :

- Assays Used : DPPH radical scavenging assay and ABTS assay.

- Findings : The compound showed a high degree of free radical scavenging ability, comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activities of chalcones are often influenced by their structural components. The presence of bromine and methoxy groups in this compound enhances its lipophilicity and biological interactions:

- Bromine Substitution : Improves binding affinity to target proteins.

- Methoxy Groups : Contribute to increased solubility and bioavailability.

Case Studies

- Study on Anticancer Activity : A study conducted by Chen et al. demonstrated that treatment with the compound led to significant cell cycle arrest in the G2/M phase in HeLa cells, suggesting potential use in cancer therapy .

- Antimicrobial Evaluation : A recent investigation reported that the compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value of 75 µg/mL, supporting its application in treating bacterial infections .

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKAECNTPNCCBO-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.